N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. The compound features a complex structure characterized by a pyrrolidinone ring, aromatic substituents, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 374.44 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound has been cataloged in various chemical databases, including ChemDiv and PubChem, where it is referenced for its structural and chemical properties. It falls under the category of small molecules with potential pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways or diseases.
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide typically involves several key steps:
These synthetic routes are designed to maximize yield while minimizing by-products, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide can be represented using various structural notations:
COc1cccc(c1)N1CC(CC1=O)NC(Cc1cccc2ccccc12)=O
DLLZKPWOFWKIGB-GOSISDBHSA-N
The compound exhibits a racemic mixture configuration, indicating the presence of chiral centers within its structure. The polar surface area is approximately 47.994 Ų, which influences its solubility and permeability characteristics.
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential modifications that could enhance its biological activity.
The mechanism of action for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is likely related to its interactions with specific biological targets:
Understanding these mechanisms is crucial for elucidating the potential therapeutic applications of this compound in drug development.
The physical and chemical properties of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide include:
These properties suggest that the compound has favorable characteristics for drug-like behavior, such as reasonable solubility and permeability.
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has potential applications in various scientific fields:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: